molecular formula C17H19NO B5833444 N-ethyl-2-(4-methylphenyl)-N-phenylacetamide

N-ethyl-2-(4-methylphenyl)-N-phenylacetamide

Cat. No.: B5833444
M. Wt: 253.34 g/mol
InChI Key: RAMJZKCWRSFQNZ-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-methylphenyl)-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl group attached to the nitrogen atom, a methyl group attached to the phenyl ring, and a phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(4-methylphenyl)-N-phenylacetamide typically involves the amidation reaction of 4-methylphenylacetic acid with N-ethyl-N-phenylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(4-methylphenyl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-2-(4-methylphenyl)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-methylphenyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit protein-transporting monoamines such as dopamine, noradrenaline, and serotonin, affecting neurotransmitter levels in the synaptic gap .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-(4-methylphenyl)-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group, a methyl-substituted phenyl ring, and a phenylacetamide backbone differentiates it from other similar compounds .

Properties

IUPAC Name

N-ethyl-2-(4-methylphenyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-3-18(16-7-5-4-6-8-16)17(19)13-15-11-9-14(2)10-12-15/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMJZKCWRSFQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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